Product packaging for 2,4-Dimethylbenzylamine(Cat. No.:CAS No. 94-98-4)

2,4-Dimethylbenzylamine

Cat. No.: B150994
CAS No.: 94-98-4
M. Wt: 135.21 g/mol
InChI Key: GBSUVYGVEQDZPG-UHFFFAOYSA-N
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Description

Contextualizing the Benzylamine (B48309) Class in Organic and Medicinal Chemistry Research

Benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. ontosight.ai This structural motif imparts a unique combination of properties, making benzylamines valuable building blocks in both organic and medicinal chemistry. ontosight.aiontosight.ai As primary or secondary amines, they exhibit nucleophilic and basic properties, allowing them to participate in a wide array of chemical transformations such as substitution and condensation reactions. sinocurechem.com

In the realm of organic synthesis, benzylamines serve as versatile intermediates for the creation of more complex molecules. ontosight.ai They are precursors to a variety of heterocyclic compounds and can be used as ligands for metal catalysts. sinocurechem.com Their reactivity makes them essential in the construction of dyes, pigments, and polymers. sinocurechem.com

From a medicinal chemistry perspective, the benzylamine scaffold is a privileged structure found in numerous biologically active compounds. ontosight.ainih.gov This includes pharmaceuticals with diverse therapeutic applications, such as anesthetics, analgesics, and antihistamines. ontosight.ai The ability of the benzylamine core to be readily functionalized allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. The exploration of various substitution patterns on the benzene ring is a common strategy in drug discovery to optimize these properties. acs.org

The Unique Role of the 2,4-Substitution Pattern in Benzylamine Derivatives Research

The substitution pattern on the benzenoid ring of active pharmaceutical ingredients (APIs) is not random, with a few patterns, including 1,2,4-substitution, being particularly prevalent. nih.gov This preference is often linked to the availability of synthetic methods and the ability of these patterns to favorably influence a molecule's properties. nih.gov

Research into benzylamine derivatives has shown that substitution at the 4-position can be well-tolerated and even beneficial for activity in certain contexts. acs.org The combination of substituents at both the 2- and 4-positions allows for a multi-pronged approach to optimizing molecular properties. This can involve enhancing potency, improving metabolic stability, or altering solubility to improve bioavailability. The strategic placement of groups at these positions is a key tool for medicinal chemists in the design of new therapeutic agents.

Overview of the Academic Research Landscape for 2,4-Dimethylbenzylamine and its Stereoisomers

This compound is a specific member of the benzylamine class that has found applications in various areas of chemical research. As a primary amine, it serves as a valuable starting material for the synthesis of more complex molecules. Its chemical formula is C₉H₁₃N, and it is also known by its IUPAC name, (2,4-dimethylphenyl)methanamine. nih.gov

Academic research involving this compound often focuses on its use as a building block in the synthesis of novel compounds with potential biological activity. For example, it can be incorporated into larger molecular frameworks to probe structure-activity relationships in drug discovery programs. The dimethyl substitution pattern provides a specific steric and electronic profile that can be compared with other substitution patterns to understand the requirements for a particular biological target.

While this compound itself is achiral, its derivatives can be chiral. nih.gov The synthesis of stereoisomers of these derivatives is a significant area of research, as different enantiomers or diastereomers of a compound can have vastly different biological activities. The development of stereoselective synthetic methods is crucial for accessing these individual stereoisomers for biological evaluation. Research in this area contributes to a deeper understanding of the three-dimensional requirements for molecular interactions in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B150994 2,4-Dimethylbenzylamine CAS No. 94-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylphenyl)methanamine
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InChI

InChI=1S/C9H13N/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GBSUVYGVEQDZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0059114
Record name Benzenemethanamine, 2,4-dimethyl-
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Molecular Weight

135.21 g/mol
Source PubChem
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CAS No.

94-98-4
Record name 2,4-Dimethylbenzenemethanamine
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Record name 2,4-Dimethylbenzylamine
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Record name Benzenemethanamine, 2,4-dimethyl-
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Record name Benzenemethanamine, 2,4-dimethyl-
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Record name 2,4-dimethylbenzylamine
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Record name 2,4-DIMETHYLBENZYLAMINE
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Synthetic Methodologies and Precursor Studies of 2,4 Dimethylbenzylamine

Established Laboratory Synthesis Routes for 2,4-Dimethylbenzylamine

The synthesis of this compound, a significant building block in organic chemistry, is primarily achieved through the reductive amination of 2,4-dimethylbenzaldehyde. This transformation can be accomplished using various established methods, with the Leuckart reaction being a prominent example.

The Leuckart reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent to convert aldehydes or ketones into their corresponding amines. wikipedia.org This one-pot reductive amination process is valued for its simplicity. mdpi.com The reaction is typically conducted at elevated temperatures, often between 120 and 130 °C. wikipedia.org Historically, the reaction was discovered by Rudolf Leuckart in 1885 when he observed the formation of benzylamine (B48309) from the reaction of benzaldehyde (B42025) with formamide. wikipedia.org

Another established route involves the direct reaction of 2,4-dimethylbenzyl chloride with a suitable amine source. For instance, the reaction of benzyl (B1604629) chloride with an aqueous solution of dimethylamine (B145610) can produce N,N-dimethylbenzylamine. This method provides a straightforward pathway to the desired amine.

Reductive amination can also be carried out using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) in the presence of an amine source like ammonia (B1221849). vaia.comyoutube.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine. youtube.com The use of sodium cyanoborohydride is often preferred as it is less reactive towards the starting aldehyde or ketone compared to the iminium ion intermediate, leading to higher yields of the desired amine. youtube.comyoutube.com

Table 1: Comparison of Established Synthesis Routes for Benzylamine Derivatives

Reaction Precursor Reagents Key Features
Leuckart Reaction Benzaldehyde Formamide or Ammonium Formate One-pot reaction, high temperatures required. wikipedia.org
Reductive Amination Benzaldehyde Ammonia, H₂, Metal Catalyst Direct amination and reduction. vaia.com
Reductive Amination Benzaldehyde Ammonia, NaBH₃CN Mild conditions, good for sensitive substrates. youtube.comyoutube.com
From Benzyl Halide Benzyl Chloride Dimethylamine Direct nucleophilic substitution.

Investigation of Advanced Synthetic Pathways and Methodological Refinements

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of benzylamines, including this compound. These advanced pathways often involve the use of novel catalysts and reaction conditions.

Catalytic amination of alcohols presents a greener alternative to traditional methods that often generate significant waste. magtech.com.cn This approach involves the direct reaction of a benzyl alcohol with an amine in the presence of a catalyst. Various transition metal catalysts, including those based on ruthenium, have been investigated for this transformation. magtech.com.cnepa.gov For example, ruthenium-cymene complexes have shown catalytic activity in the amination of benzyl alcohol with benzylamine. epa.gov The direct N,N-dimethylamination of benzyl alcohol with N,N-dimethylformamide (DMF) has also been achieved using molybdenum oxide catalysts. researchgate.net

Another area of advancement is the refinement of the Leuckart reaction. While traditionally requiring harsh conditions, modifications have been developed to accelerate the reaction. For instance, conducting the reaction with a specific molar ratio of formamide or N-alkylformamide and formic acid at elevated temperatures in a sealed system can significantly reduce the reaction time from hours to minutes. google.com

Photocatalysis has also emerged as a powerful tool for C-H bond amination. This strategy allows for the direct and site-selective introduction of an amino group into arenes, providing a highly efficient route to aminoarenes. researchgate.net

Table 2: Advanced Catalytic Systems for Benzylamine Synthesis

Catalyst System Substrates Reaction Type Advantages
Ruthenium-cymene complexes Benzyl alcohol, Benzylamine Catalytic Amination Direct amination of alcohols. epa.gov
Molybdenum oxides Benzyl alcohol, DMF Catalytic N,N-dimethylamination Synthesis of tertiary amines. researchgate.net
Zinc triflate Terminal alkynes, Anilines Hydroamination Inexpensive and readily available catalyst.
Enzyme cascades (Alcohol and Amine Dehydrogenases) Aromatic and aliphatic alcohols, Ammonium Biocatalytic Amination High enantioselectivity and atom efficiency.

Derivatization Strategies for Enhanced Functionality and Specific Applications

The functionalization of this compound through derivatization is a key strategy to tailor its properties for specific applications, particularly in stereochemical analysis.

Chiral Derivatization for Enantioseparation and Stereochemical Analysis

Chiral derivatization involves reacting an analyte with a chiral derivatizing agent to form diastereomers, which can then be separated and analyzed using chromatographic techniques. This is a crucial technique for determining the enantiomeric composition of chiral compounds. For chiral amines like α,4-dimethylbenzylamine, this method allows for the determination of enantiomeric excess. sigmaaldrich.comsigmaaldrich.com

Reactions with Chiral Derivatizing Reagents (e.g., 1,5-difluoro-2,4-dinitrobenzene) in Stereochemical Research

Specific reagents are employed for the derivatization of amines to facilitate their analysis. For instance, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) has been used to derivatize amino acids for analysis by high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS). nih.gov The introduction of the N,N-dimethylaminomethyl group enhances the signal in positive mode ESI-MS. nih.gov

While the specific reaction of this compound with 1,5-difluoro-2,4-dinitrobenzene (B51812) is not detailed in the provided search results, the principle of using dinitrobenzene derivatives as derivatizing agents is well-established. These reagents react with the amine functionality to form a new compound with altered chromatographic and spectroscopic properties, aiding in its detection and quantification.

Advanced Spectroscopic and Chromatographic Characterization in 2,4 Dimethylbenzylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,4-dimethylbenzylamine, providing unambiguous information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to map out the molecule's intricate structure.

In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the protons offer a wealth of information. For instance, in a derivative, 2-chloro-N,N-dimethylbenzylamine, the aromatic protons exhibit distinct signals: a doublet at δ 7.33 for the H-3 proton, a multiplet at δ 7.15 for the H-4 proton, and two multiplets at δ 7.15 and δ 7.28 for the H-5 and H-6 protons, respectively. researchgate.net The methylene (B1212753) protons adjacent to the nitrogen and phenyl ring appear as a singlet at δ 3.45, while the six methyl protons resonate as another singlet at δ 2.21. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. In a study involving a derivative of this compound, the ¹³C NMR spectrum in CDCl₃ showed distinct peaks for the methyl groups, aromatic carbons, and the benzylic carbon, confirming the substitution pattern on the aromatic ring. academicjournals.org

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative researchgate.net

Proton Chemical Shift (δ, ppm) Multiplicity
H-3 7.33 Doublet
H-4 7.15 Multiplet
H-5 7.15 Multiplet
H-6 7.28 Multiplet
Methylene (CH₂) 3.45 Singlet
Methyl (CH₃) 2.21 Singlet

Note: Data for 2-chloro-N,N-Dimethylbenzylamine.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific bonds within the molecule.

The IR spectrum of a this compound derivative reveals key stretching and bending vibrations. For example, the C-H stretching of the benzene (B151609) ring is observed around 3044 cm⁻¹. scialert.net The C-H stretching of the methylene group in the benzyl (B1604629) moiety appears at approximately 2981 cm⁻¹. scialert.net The presence of the C-N bond, a defining feature of this amine, is confirmed by a characteristic frequency around 1272 cm⁻¹. scialert.net Furthermore, C-C stretching within the aromatic ring is typically seen around 1593 cm⁻¹. scialert.net These spectral fingerprints are crucial for confirming the compound's identity and for monitoring reactions involving these functional groups. rsc.orgsioc-journal.cn

Table 2: Key IR Absorption Bands for a this compound Derivative scialert.net

Functional Group Wavenumber (cm⁻¹) Description
Aromatic C-H 3044 Stretching
Methylene C-H 2981 Stretching
Aromatic C-C 1593 Stretching
C-N 1272 Stretching

Note: Data for 2-bromo-N,N-Dimethylbenzylamine.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the precise molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. When subjected to ionization, the molecule fragments in a predictable manner, generating a unique mass spectrum that serves as a molecular fingerprint.

The molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 135.21 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, confirming the elemental composition. rsc.org

A common fragmentation pathway involves the cleavage of the bond between the benzyl group and the nitrogen atom. The NIST mass spectrometry data for this compound shows a top peak at m/z 118, which corresponds to the loss of the amino group. nih.gov The second highest peak is at m/z 117, and another significant peak appears at m/z 91, corresponding to the tropylium (B1234903) ion, a common fragment in benzyl compounds. nih.gov The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound. docbrown.info

Gas Chromatography (GC) Applications for Purity Assessment and Separation

Gas chromatography (GC) is a powerful chromatographic technique used for the separation and analysis of volatile compounds like this compound. Its primary application in this context is the assessment of purity and the quantification of the compound in a mixture. nih.gov

In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. For this compound and its derivatives, GC methods have been developed to monitor their presence in various matrices. nih.gov When coupled with a mass spectrometer (GC-MS), it becomes a highly sensitive and specific tool for both qualitative and quantitative analysis, allowing for the identification of impurities and byproducts. bohrium.commdpi.com For instance, GC has been employed to identify different stereoisomers of related dimers in reaction mixtures. google.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification, particularly of Diastereomers

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. helsinki.fiacs.org For this compound, HPLC is particularly valuable for the separation of diastereomers, which are stereoisomers that are not mirror images of each other.

In several studies, (S)-(-)-α,4-dimethylbenzylamine has been used as a chiral derivatizing agent to separate enantiomers of other compounds, such as β-blockers and etodolac. nih.govnih.gov The resulting diastereomeric pairs are then separated using reversed-phase HPLC (RP-HPLC). nih.goviitr.ac.in The separation is typically achieved on a C18 or C8 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.goviitr.ac.in This approach allows for the accurate quantification of each enantiomer and is crucial in pharmaceutical and chemical research where stereochemistry plays a vital role. whiterose.ac.uk

Stereochemical Investigations and Chiral Applications of 2,4 Dimethylbenzylamine Derivatives

Synthesis and Characterization of Enantiomerically Pure 2,4-Dimethylbenzylamine Derivatives (e.g., (S)-(-)-α,4-dimethylbenzylamine)

The synthesis of enantiomerically pure derivatives often begins with an optically pure starting material, such as (S)-(-)-α,4-dimethylbenzylamine or its (R)-(+)-enantiomer. These chiral amines can be reacted with other molecules to form more complex chiral structures without racemization. nih.govup.pt

A common synthetic route is the coupling reaction between the chiral amine and a carboxylic acid. For instance, (S)-(-)-α,4-dimethylbenzylamine has been successfully coupled with 6-methoxy-9-oxo-9H-xanthene-2-carboxylic acid using O-(benzotriazol-1-yl-)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent. nih.govup.pt This method is highly efficient, affording the desired chiral xanthone (B1684191) derivative with yields exceeding 97% and an enantiomeric excess greater than 99%. nih.govup.pt The resulting products are then thoroughly characterized using spectroscopic techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and various Nuclear Magnetic Resonance (NMR) methods (¹H, ¹³C, HSQC, and HMBC) to confirm their structure. nih.govup.pt

The physical and optical properties of the enantiomerically pure starting materials are well-documented and crucial for their application.

Table 1: Physical and Optical Properties of α,4-Dimethylbenzylamine Enantiomers

Property (S)-(-)-α,4-dimethylbenzylamine (R)-(+)-α,4-dimethylbenzylamine
CAS Number 27298-98-2 sigmaaldrich.com 4187-38-6 sigmaaldrich.com
Molecular Formula CH₃C₆H₄CH(CH₃)NH₂ sigmaaldrich.com CH₃C₆H₄CH(CH₃)NH₂ sigmaaldrich.com
Molecular Weight 135.21 g/mol sigmaaldrich.com 135.21 g/mol sigmaaldrich.com
Form Liquid sigmaaldrich.com Liquid sigmaaldrich.com
Boiling Point 205 °C (lit.) sigmaaldrich.com 205 °C (lit.) sigmaaldrich.com
Density 0.919 g/mL at 25 °C (lit.) sigmaaldrich.com 0.919 g/mL at 25 °C (lit.) sigmaaldrich.com
Refractive Index n20/D 1.521 (lit.) sigmaaldrich.com n20/D 1.521 (lit.) sigmaaldrich.com
Optical Purity ee: 98% (GLC) sigmaaldrich.com enantiomeric excess: ≥98.5% sigmaaldrich.com
Optical Activity [α]20/D −37°, neat sigmaaldrich.com Not specified

Source: Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com

Application in Enantioseparation Methodologies for Pharmaceutical and Biochemical Analysis

A primary application of chiral this compound derivatives is in the enantioseparation of racemic drugs. arabjchem.org The process typically involves an indirect approach where the enantiomers of a target analyte are reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as (S)-(-)-α,4-dimethylbenzylamine, to form a pair of diastereomers. nih.goviitr.ac.in These diastereomers possess different physical properties and can be separated using standard, non-chiral chromatographic techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. nih.govresearchgate.net

This methodology has been successfully applied to the enantioseparation of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) etodolac. nih.govresearchgate.net In one study, (RS)-etodolac was derivatized with (S)-(-)-α,4-dimethylbenzylamine, and the resulting diastereomers were effectively separated and quantified. nih.gov This approach is valuable in pharmaceutical analysis as distinct enantiomers of a drug can have different pharmacological and toxicological profiles. arabjchem.org The separation methods are often validated according to International Conference on Harmonization (ICH) guidelines to ensure their suitability for quality control and research. nih.gov

Table 2: Examples of Enantioseparation Using (S)-(-)-α,4-dimethylbenzylamine as a Chiral Derivatizing Agent

Analyte Derivatizing Agent Analytical Method Key Finding
(RS)-Etodolac (S)-(-)-α,4-dimethylbenzylamine RP-HPLC with UV detection Successful baseline separation of the synthesized diastereomers on a C18 column. nih.govresearchgate.net
Propranolol (S)-(−)-α,4-dimethylbenzylamine substituted DFDNB* RP-HPLC Separation of diastereomers achieved with a resolution factor (Rs) of 1.07. nih.gov

*DFDNB: 1,5-difluoro-2,4-dinitrobenzene (B51812)

Role as Chiral Derivatizing Agents in Analytical Chemistry and Stereoselective Synthesis

Beyond enantioseparation, chiral derivatives of this compound serve broader roles as chiral auxiliaries and derivatizing agents in both analytical chemistry and stereoselective synthesis. As chiral derivatizing agents (CDAs), they react with racemic compounds (e.g., carboxylic acids, amines, alcohols) to produce diastereomers that can be distinguished by techniques like NMR spectroscopy or HPLC. nih.govbath.ac.uk This is a fundamental strategy for determining the enantiomeric excess (ee) of a chiral sample. bath.ac.uk For example, (S)-(-)-α,4-dimethylbenzylamine is one of several enantiomerically pure amines used to synthesize diastereomers of (RS)-etodolac for HPLC analysis. researchgate.netresearchgate.net

In stereoselective synthesis, these chiral amines act as auxiliaries to control the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others. Research has shown that chiral amines like N,α-dimethylbenzylamine can be used in multicomponent reactions, such as the Petasis reaction, for the stereoselective synthesis of α-amino acid derivatives. researchgate.net Similarly, new chiral xanthone derivatives have been synthesized with high stereoselectivity through coupling reactions with (S)-(-)-α-4-dimethylbenzylamine. nih.govup.pt These synthetic applications are crucial for producing enantiomerically pure compounds for the pharmaceutical and agrochemical industries.

Computational Chemistry Support for Diastereomer Confirmation and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides essential support for experimental findings in stereochemical studies. arabjchem.orgnih.gov It is used to confirm the structure of synthesized diastereomers and to analyze their three-dimensional conformations. nih.govfrontiersin.org

In studies involving the derivatization of (RS)-etodolac with (S)-(-)-α,4-dimethylbenzylamine, computational modeling was used alongside LC-MS to confirm the formation of the diastereomers. nih.gov By calculating the lowest energy optimized structures, researchers can visualize the 3D geometry of the diastereomers, which helps in understanding the separation mechanism. nih.gov Conformational analysis via DFT can predict the most stable arrangement of atoms in the diastereomeric molecules. frontiersin.orgrsc.org This information can be correlated with experimental data, such as NMR chemical shifts and coupling constants, to provide a comprehensive understanding of the molecule's structure and behavior, ultimately aiding in the unambiguous assignment of the absolute and relative configurations of complex molecules. bris.ac.uk

Computational Chemistry and Mechanistic Modeling of 2,4 Dimethylbenzylamine

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov By employing functionals that approximate the exchange-correlation energy, DFT can accurately predict molecular geometries and electronic properties. researchgate.net For 2,4-Dimethylbenzylamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to find the minimum energy conformation of the molecule. nih.gov

This structural optimization provides precise data on bond lengths, bond angles, and dihedral angles. The optimized geometry represents the most stable arrangement of the atoms in the molecule. From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. These calculations provide a foundational electronic profile of the compound. youtube.com

Table 1: Representative Optimized Structural Parameters for this compound (DFT/B3LYP) Note: This data is representative and intended for illustrative purposes.

ParameterAtoms InvolvedCalculated Value
Bond LengthC(aromatic)-C(benzyl)~1.51 Å
Bond LengthC(benzyl)-N~1.47 Å
Bond AngleC(aromatic)-C(benzyl)-N~112.5°
Dihedral AngleC(ar)-C(ar)-C(benzyl)-N~90°

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP) Note: This data is representative and intended for illustrative purposes.

PropertyCalculated Value (eV)
HOMO Energy-5.85
LUMO Energy0.25
HOMO-LUMO Gap6.10

Theoretical Studies on Reaction Mechanisms Involving this compound (e.g., Derivatization Pathways)

Theoretical calculations are invaluable for elucidating complex reaction mechanisms, mapping out the energetic landscape of a chemical transformation, and identifying key intermediates and transition states. While specific studies on this compound are not widely published, extensive research on the closely related N,N-dimethylbenzylamine (DMBA) provides a clear blueprint for how such investigations are conducted. These studies often focus on derivatization pathways such as C-H activation and cyclometallation. rsc.orghw.ac.uk

These theoretical models can explore the influence of different reagents and conditions on the reaction mechanism and energetics. For example, in the iridium-catalyzed reaction, the nature of the chelating base was shown to significantly influence the ease of C-H activation. rsc.org Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes for the derivatization of benzylamines.

Table 3: Illustrative Energy Profile for a Postulated C-H Activation Pathway Note: This table illustrates the type of data generated in mechanistic studies, based on findings for related molecules. rsc.org

Mechanistic StepDescriptionCalculated Activation Energy (kcal/mol)
Base DisplacementInitial κ² to κ¹ displacement of a coordinating ligand.5.0 - 10.0
C-H Cleavage (AMLA)Transition state for the cleavage of the aromatic C-H bond.~3.8 - 15.0
Product FormationReductive elimination or subsequent functionalization.Varies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For a flexible molecule like this compound, MD simulations are essential for performing a thorough conformational analysis and understanding its interactions with its environment.

The conformation of this compound is primarily defined by the rotation around two key single bonds: the bond between the aromatic ring and the benzylic carbon (Car-Cbz) and the bond between the benzylic carbon and the nitrogen atom (Cbz-N). MD simulations can explore the potential energy surface associated with the rotation of these bonds, identifying stable low-energy conformers and the energy barriers between them. colostate.edu Studies on the parent benzylamine (B48309) and N,N-dimethylbenzylamine have shown that the preferred conformation often involves the C-N bond being roughly perpendicular to the plane of the aromatic ring. colostate.eduacs.org

Furthermore, MD simulations can be used to study intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water, methanol), one can observe how the solvent organizes around the amine and aromatic portions of the molecule. This provides insight into solvation effects and the nature of hydrogen bonding between the amine group and protic solvents. Understanding these interactions is critical for predicting the molecule's behavior in solution, which is fundamental to its application in many chemical processes. nih.gov

Table 4: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle (τ)Defining AtomsDescription
τ1C2-C1-C(benzyl)-NDescribes the orientation of the aminomethyl group relative to the aromatic ring.
τ2C1-C(benzyl)-N-H1Describes the orientation of the N-H bonds (relevant for H-bonding).

Environmental Fate and Degradation Research of Benzylamine Analogues Extrapolative

Biodegradation Pathways of Benzylamines in Anaerobic Biological Systems

The anaerobic biodegradation of aromatic amines, including benzylamine (B48309) analogues, is a critical process determining their fate in environments devoid of oxygen, such as sediments, landfills, and certain wastewater treatment stages. iwaponline.com While many aromatic amines are considered persistent under anaerobic conditions, research has identified specific microbial pathways capable of their degradation. iwaponline.com

Studies on the betaproteobacterium Aromatoleum aromaticum EbN1 have shown that it can use benzylamine (BAm) as a sole source of carbon and energy under denitrifying conditions. nih.gov The initial step in the catabolic pathway involves the oxidative deamination of benzylamine by a periplasmic quinohemoprotein amine dehydrogenase. nih.gov This enzymatic reaction converts the amine to its corresponding aldehyde, benzaldehyde (B42025). nih.gov The resulting benzaldehyde is then further metabolized through pathways established for benzyl (B1604629) alcohol and benzoate (B1203000) degradation, which involve the formation of benzoyl-CoA, followed by ring reduction and beta-oxidation. nih.govresearchgate.net

However, the presence of functional groups on the aromatic ring, such as the methyl groups in 2,4-Dimethylbenzylamine, can influence biodegradability. Electron-donating groups, like amines themselves, can hinder the initial nucleophilic attack by anaerobic microorganisms, potentially increasing the compound's recalcitrance. iwaponline.com While some simple aromatic amines like aniline (B41778) have been shown to degrade under methanogenic and sulfate-reducing conditions, many others persist. iwaponline.comoup.com Aromatic amines are often the products of the anaerobic reduction of more complex pollutants like azo dyes and nitroaromatics, and in many instances, the degradation process halts at the amine stage. oup.com

Table 1: Anaerobic Biodegradation of Benzylamine by Aromatoleum aromaticum EbN1

Organism Substrate Initial Step Key Enzyme Product of Initial Step Subsequent Pathway
Aromatoleum aromaticum EbN1 Benzylamine Oxidative Deamination Quinohemoprotein Amine Dehydrogenase Benzaldehyde Benzyl alcohol/Benzoate degradation pathways

Formation of N-Nitrosamines from Benzylamine Derivatives During Water Treatment Processes

A significant environmental concern associated with secondary amines like this compound is their potential to form N-nitrosamines, a class of potent carcinogens, during water disinfection processes. researchgate.netsyr.edu This transformation is particularly relevant in drinking water and wastewater treatment facilities that utilize chloramination (the use of monochloramine, NH₂Cl) for disinfection. syr.edueuropa.eu

The reaction mechanism involves the amine precursor acting as a nucleophile and attacking the electrophilic chloramine. quora.comnih.gov This leads to the formation of an unsymmetrically substituted hydrazine (B178648) intermediate, which is subsequently oxidized to the corresponding N-nitrosamine. nih.gov Studies have shown that secondary amines are key precursors in this process and that monochloramine is a significant oxidant leading to substantial nitrosamine (B1359907) yields, with higher rates of formation often observed at pH values around 8. researchgate.net

Research on various secondary amines has confirmed their role as precursors to different N-nitrosamines. For example, studies have quantified the formation of seven different nitrosamines from seven secondary amine precursors when oxidized by monochloramine, with yields ranging from 0.01% to 2.01% at a neutral pH. researchgate.net Furthermore, certain pharmaceuticals containing secondary or tertiary amine structures have been identified as potent precursors for N-nitrosodimethylamine (NDMA) formation during chloramination. researchgate.neteuropa.eu Specifically, dimethyl tertiary amines that have a benzyl group (–CH₂–aryl) have been noted for their high potential to form NDMA. nih.gov

Given that this compound is a secondary amine, it is a probable precursor for the formation of a corresponding N-nitroso compound, N-nitroso-2,4-dimethylbenzylamine, under chloramination conditions. While pre-oxidation with chlorine before the addition of ammonia (B1221849) can reduce the formation of nitrosamines by up to 83%, the widespread use of chloramination means the potential for this hazardous byproduct formation remains a critical consideration for water quality. researchgate.netsyr.edu

Table 2: Factors Influencing N-Nitrosamine Formation from Amines

Factor Influence on Formation Reference
Disinfectant Type Monochloramine is a major contributor to nitrosamine formation compared to other oxidants like chlorine or ozone alone. researchgate.net
Precursor Type Secondary and tertiary amines, particularly those with benzyl groups, are potent precursors. nih.gov
pH Higher formation rates are often observed at slightly alkaline pH, such as pH 8. researchgate.net
Pre-oxidation Adding chlorine before ammonia (chloramination) can significantly reduce nitrosamine formation. researchgate.net

Advanced Research on Persistence and Environmental Mobility of Related Amine Compounds

The persistence and mobility of benzylamine analogues in the environment dictate their potential to contaminate soil, groundwater, and surface water. acs.org Persistence refers to the substance's half-life in the environment, while mobility describes its propensity to move through different environmental compartments, which is largely governed by its sorption to soil and sediment. acs.org For organic amines, which are often charged cations in environmental systems, sorption is a key factor controlling their fate. acs.org

While specific data on the persistence of this compound is limited, information on related compounds like N,N-Dimethylbenzylamine suggests a moderate rate of biodegradation, which implies it could persist in aquatic environments. fishersci.se The environmental risk of amines used in industrial processes is a recognized concern, as some degradation products may exhibit low biodegradability and accumulate in aquatic systems. ieaghg.org

The assessment of persistence and mobility is a complex process. Regulatory frameworks are increasingly focusing on identifying substances that are Persistent, Mobile, and Toxic (PMT) or very Persistent and very Mobile (vPvM), as these have the highest likelihood of contaminating freshwater resources. acs.org The assessment typically relies on degradation half-life data and soil organic carbon-water (B12546825) partitioning coefficients (Koc). acs.org However, for charged compounds like amines, standard Koc values may not accurately predict mobility, highlighting the importance of considering cation exchange mechanisms with clay. acs.org Due to a lack of specific experimental data, the full PBT (Persistent, Bioaccumulative, and Toxic) profile for this compound is not yet established. fishersci.se

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Aniline
Benzaldehyde
Benzoate
Benzoyl-CoA
Benzylamine
Monochloramine
N,N-Dimethylbenzylamine
N-nitroso-2,4-dimethylbenzylamine
N-nitrosodimethylamine (NDMA)

Emerging Research Directions and Future Perspectives for 2,4 Dimethylbenzylamine

Exploration of Novel Catalytic Roles

While N,N-dimethylbenzylamine is a known catalyst for polyurethane foams and epoxy resins, the specific catalytic functionalities of its isomers, including 2,4-dimethylbenzylamine, are a burgeoning area of research. wikipedia.org The presence of methyl groups on the benzene (B151609) ring and the nature of the amine group suggest a broad potential for this compound in various catalytic applications.

Future research is anticipated to explore its efficacy as a catalyst in a wider range of organic transformations. The electronic effects of the two methyl groups at the ortho and para positions can influence the basicity and nucleophilicity of the amino group, potentially offering unique selectivity and reactivity in base-catalyzed reactions. Furthermore, the benzylamine (B48309) scaffold is a key feature in various catalytic systems. For instance, substituted benzylamines have been investigated for their role in C-H activation and cross-coupling reactions. chu-lab.orgacs.org The development of palladium(II)-catalyzed enantioselective C-H cross-coupling of benzylamines highlights the potential for creating chiral centers, a crucial aspect of pharmaceutical synthesis. chu-lab.orgacs.org

Moreover, the synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has been shown to be effective in the Csp³–H arylation of benzylamines. rsc.org This dual catalytic approach allows for high regio- and chemoselectivity, opening avenues for the late-stage functionalization of complex molecules. rsc.org Investigating the performance of this compound in such advanced catalytic systems could unveil novel synthetic methodologies.

Advanced Materials Science Applications

In the realm of materials science, the application of this compound as a monomer or a specialized additive in polymers presents a promising frontier. While direct studies on this compound are limited, the functionalities it possesses are highly relevant to polymer chemistry.

As a primary amine, it can serve as a building block or a curing agent in the synthesis of various polymers such as polyamides, polyimides, and epoxy resins. The dimethyl-substituted aromatic ring can impart specific properties to the resulting polymer, including thermal stability, mechanical strength, and altered solubility. For example, the incorporation of aromatic structures into polymer backbones is a common strategy to enhance their performance characteristics.

Furthermore, this compound could function as an "expanding monomer" additive. Expanding monomers are cyclic compounds that undergo ring-opening polymerization with a volumetric expansion, counteracting the typical shrinkage that occurs during polymerization. mdpi.com This is particularly valuable in applications requiring high dimensional accuracy, such as dental resins and precision castings. While this compound is not a cyclic monomer itself, its derivatives could be designed to possess such properties. The use of spiroorthoesters (SOEs) as anti-shrinkage additives in acrylic resins has demonstrated a significant reduction in curing shrinkage and an improvement in the mechanical properties of the cured polymer networks. mdpi.com

Future research could focus on synthesizing derivatives of this compound that can act as expanding monomers or be incorporated into polymer chains to tailor their physical and chemical properties for specialized applications.

Further Development of Analytical Methods for Detection and Quantification in Complex Matrices

The ability to accurately detect and quantify this compound, especially in the presence of its isomers, is crucial for both research and potential industrial applications. The structural similarity among dimethylbenzylamine isomers presents a significant analytical challenge.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry (MS), are powerful tools for the separation and identification of such isomers. nih.govanalytice.com For instance, HPLC methods using mixed-mode stationary phases can effectively separate tertiary amines based on subtle differences in their hydrophobicity and basicity. sielc.com The mobile phase composition, including the ratio of organic solvent to water and the type of buffer, can be fine-tuned to optimize the separation of closely related analytes. sielc.com

Tandem mass spectrometry (MS/MS) offers an additional layer of specificity for isomer differentiation. nih.govmdpi.com Even if isomers co-elute chromatographically, they can often be distinguished by their unique fragmentation patterns in the mass spectrometer. The development of specific MS/MS methods, including the optimization of collision energies, can enhance the ability to identify and quantify individual isomers in complex mixtures. nih.gov Ion mobility mass spectrometry (IM-MS) is another emerging technique that separates ions based on their size and shape, providing an additional dimension of separation for distinguishing between isomers. polyu.edu.hk

Future research in this area will likely focus on the development of validated, high-throughput analytical methods for the simultaneous determination of all dimethylbenzylamine isomers in various matrices. This will be essential for quality control in any potential industrial synthesis and for detailed kinetic and mechanistic studies.

Detailed Investigations into Structure-Reactivity Relationships within the Dimethylbenzylamine Isomer Family

A systematic investigation into the structure-reactivity relationships among the various dimethylbenzylamine isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-isomers) is fundamental to understanding and predicting their chemical behavior. The position of the two methyl groups on the aromatic ring significantly influences the electronic and steric environment of the benzylic and amino groups, thereby affecting their reactivity.

The electronic effects of the methyl substituents (electron-donating through hyperconjugation and induction) will vary depending on their position relative to the benzylamine moiety. This, in turn, will impact the pKa of the amine, its nucleophilicity, and the ease of reactions involving the aromatic ring or the benzylic position. For example, in the oxidation of para-substituted benzylamine analogues by monoamine oxidase A, a strong correlation was observed between the rate of reaction and the electron-withdrawing properties of the substituent, suggesting that electronic effects play a crucial role in the catalytic mechanism. acs.org

Steric hindrance is another critical factor. The presence of a methyl group at the ortho position (as in 2,4- and 2,6-dimethylbenzylamine) can sterically hinder the approach of reactants to the amino group or the benzylic carbon, leading to different reaction rates and product distributions compared to isomers with meta or para substitution.

Q & A

Q. Table 1: Synthetic Routes Comparison

MethodReagents/ConditionsYield (%)Purity (%)Reference
Aldehyde ReductionNaBH₄, MeOH, 4h reflux74–85>90
Nitrile HydrogenationH₂, Raney Ni, EtOH, 80°C, 12h65–7885–90

Key Considerations : Solvent polarity (e.g., THF vs. ethanol) affects reaction kinetics, while acidic conditions stabilize intermediates but may protonate the amine, requiring neutralization .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • X-Ray Crystallography : Resolves the aromatic ring geometry, methyl group positions, and amine coordination. For example, derivatives like this compound trichloroacetate crystallize in monoclinic systems (space group P2₁/c), with bond angles confirming sp³ hybridization at the amine .

  • NMR Spectroscopy :
    • ¹H NMR : Methyl protons appear as singlets at δ 2.25–2.30 ppm; aromatic protons split into doublets (J = 8 Hz) due to para-substitution .
    • ¹³C NMR : Carbons adjacent to methyl groups resonate at δ 20–22 ppm, while the benzylic carbon (CH₂NH₂) appears at δ 45–50 ppm .
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

Data Interpretation : Crystallographic data (e.g., CCDC codes) should be cross-validated with computational models (DFT) to resolve ambiguities in bond lengths/angles .

Advanced: How does this compound participate in cyclometallation reactions with transition metals, and what computational models explain its catalytic behavior?

Methodological Answer:
this compound acts as a chelating ligand in cyclometallation with Ir(III) complexes (e.g., [IrCl₂Cp*]₂). Key steps:

C-H Activation : The amine’s methyl groups facilitate oxidative addition at the ortho-position, forming a five-membered metallacycle .

Computational Insights : Density Functional Theory (DFT) studies show that electron-donating methyl groups lower the activation energy (ΔG‡ ≈ 15–20 kcal/mol) by stabilizing the transition state through hyperconjugation .

Q. Table 2: Catalytic Performance in Cyclometallation

Metal ComplexReaction Time (h)Turnover Frequency (TOF)Reference
[IrCl₂Cp*]₂12120–150
[RhCl(CO)₂]₂2480–90

Mechanistic Note : Steric hindrance from methyl groups limits coordination to bulkier metals (e.g., Ru), favoring Ir or Rh .

Advanced: What methodologies are employed to analyze the physicochemical properties (e.g., viscosity, refractive index) of this compound in multicomponent solvent systems?

Methodological Answer:

  • Viscometry : Measurements in binary/ternary mixtures (e.g., dimethylacetamide + dichloromethane) reveal non-ideal behavior due to hydrogen bonding between the amine and polar solvents. The Jones-Dole equation quantifies viscosity B-coefficients, indicating solute-solvent interactions .
  • Refractometry : Refractive indices correlate with solvent polarity. For example, in THF (ε = 7.6), the refractive index of this compound decreases by 0.02 units compared to ethanol (ε = 24.3) .

Q. Table 3: Physicochemical Data in Solvent Mixtures

Solvent SystemViscosity (mPa·s)Refractive Index (n₂₀)Reference
DMF + Dichloromethane1.451.4982
Ethanol + THF1.321.4856

Experimental Design : Temperature-controlled baths (±0.1°C) ensure reproducibility, while Karl Fischer titration monitors water content (<0.01%) .

Advanced: How can solvent selection and reaction parameters be optimized in synthetic protocols involving this compound to enhance reaction efficiency?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic reactions (e.g., alkylation) but may deactivate electrophilic catalysts. Non-polar solvents (toluene) favor Friedel-Crafts reactions .
  • Temperature Control : Exothermic reactions (e.g., amidation) require gradual heating (2–5°C/min) to avoid side products. For example, reflux at 80°C in ethanol maximizes yield in reductive amination .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve selectivity in Schiff base formation, while Pd/C enhances hydrogenation rates .

Q. Optimization Workflow :

DoE (Design of Experiments) : Vary solvent, temperature, and catalyst loading.

Response Surface Analysis : Identify optimal conditions (e.g., 70°C, 0.5 mol% Pd/C in ethanol) .

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Reactant of Route 1
2,4-Dimethylbenzylamine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.